ABT-719

Übersicht

Beschreibung

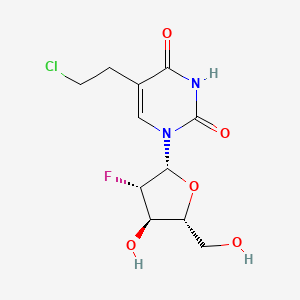

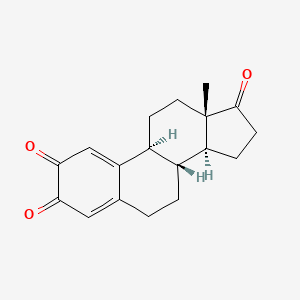

ABT-719 ist eine Verbindung, die aufgrund ihrer potenziellen Anwendungen in verschiedenen Bereichen großes Interesse in der wissenschaftlichen Gemeinschaft geweckt hat. Es handelt sich um ein 2-Pyridon-Antibiotikum, das für seine Wirksamkeit gegen eine Reihe bakterieller Infektionen bekannt ist. This compound hemmt die Aktivität der DNA-Gyrase und ist somit ein starkes Antibiotikum .

Wissenschaftliche Forschungsanwendungen

ABT-719 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the mechanisms of DNA gyrase inhibition and the development of new antibacterial agents.

Biology: this compound is used in studies to understand bacterial resistance mechanisms and to develop new strategies to combat bacterial infections.

Medicine: The compound has been investigated for its potential use in treating urinary tract infections and other bacterial infections.

Wirkmechanismus

Target of Action

ABT-719 is primarily targeted towards the prevention of acute kidney injury (AKI) in patients undergoing high-risk cardiac surgery . It is a novel α-melanocyte-stimulating hormone analog .

Mode of Action

This compound binds to melanocortin receptors (MCRs) 1, 3, 4, and 5 with high specificity . .

Biochemical Pathways

It is known that this compound has anti-inflammatory and organ-protective effects . These effects suggest that this compound may influence pathways related to inflammation and organ protection.

Pharmacokinetics

It is known that this compound was administered in cumulative doses in a clinical trial , suggesting that its pharmacokinetic properties were considered in the dosing regimen.

Action Environment

It is known that this compound was tested in a clinical trial involving patients undergoing high-risk cardiac surgery , suggesting that the compound’s action may be influenced by factors such as the patient’s health status and the surgical environment.

Biochemische Analyse

Biochemical Properties

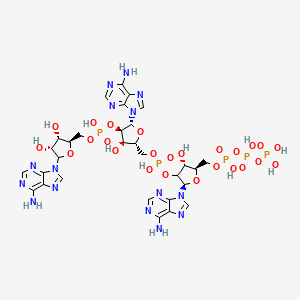

4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. This compound has been shown to interact with HIV-1 integrase, an enzyme crucial for the replication of the HIV virus . The interaction involves the binding of the compound to the active site of the enzyme, thereby preventing the integration of viral DNA into the host genome. Additionally, this compound may interact with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- on various cell types and cellular processes are profound. In HIV-infected cells, this compound inhibits the integration of viral DNA, thereby halting viral replication and reducing viral load . It also influences cell signaling pathways, particularly those involved in immune responses, by modulating the activity of key signaling proteins. Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes involved in viral replication and immune regulation.

Molecular Mechanism

At the molecular level, 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- exerts its effects through several mechanisms. The primary mechanism involves the inhibition of HIV-1 integrase by binding to its active site and sequestering essential cofactors, such as Mg2+ ions . This binding prevents the enzyme from catalyzing the integration of viral DNA into the host genome. Additionally, this compound may inhibit other enzymes involved in viral replication and cellular metabolism, further contributing to its antiviral activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that this compound can maintain its inhibitory effects on HIV-1 integrase and viral replication for several days in vitro

Dosage Effects in Animal Models

In animal models, the effects of 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- vary with different dosages. At low to moderate doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall pharmacological effects of the compound. Additionally, the compound may influence metabolic flux and alter the levels of specific metabolites involved in viral replication and immune responses.

Transport and Distribution

Within cells and tissues, 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion and may also be actively transported by specific transporters . Once inside the cells, the compound can accumulate in specific compartments, such as the nucleus and cytoplasm, where it exerts its biological effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins.

Subcellular Localization

The subcellular localization of 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with viral DNA and inhibits the activity of HIV-1 integrase . Additionally, the compound may be targeted to other subcellular compartments, such as the mitochondria and endoplasmic reticulum, through specific targeting signals or post-translational modifications. These localizations enable the compound to modulate various cellular processes and exert its antiviral effects.

Vorbereitungsmethoden

Die Synthese von ABT-719 beinhaltet die Bildung einer 2-Pyridonstruktur. Die spezifischen Syntheserouten und Reaktionsbedingungen für this compound sind nicht allgemein veröffentlicht, aber es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, die die Bildung des Pyridonrings beinhalten. Industrielle Produktionsmethoden beinhalten wahrscheinlich die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

ABT-719 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren zur Erleichterung von Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Es wird als Modellverbindung verwendet, um die Mechanismen der DNA-Gyrase-Hemmung und die Entwicklung neuer Antibiotika zu untersuchen.

Biologie: this compound wird in Studien verwendet, um bakterielle Resistenzmechanismen zu verstehen und neue Strategien zur Bekämpfung bakterieller Infektionen zu entwickeln.

Medizin: Die Verbindung wurde auf ihre potenzielle Verwendung bei der Behandlung von Harnwegsinfektionen und anderen bakteriellen Infektionen untersucht.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die DNA-Gyrase hemmt, ein Enzym, das für die bakterielle DNA-Replikation essentiell ist. Durch die Hemmung dieses Enzyms verhindert this compound, dass die Bakterien ihre DNA replizieren, was zum Zelltod führt. Zu den molekularen Zielstrukturen von this compound gehören das Enzym DNA-Gyrase und andere Bestandteile der bakteriellen DNA-Replikationsmaschinerie .

Vergleich Mit ähnlichen Verbindungen

ABT-719 gehört zur Klasse der 2-Pyridon-Antibiotika, die für ihre breite Wirksamkeit gegen grampositive und gramnegative Bakterien bekannt sind. Zu ähnlichen Verbindungen gehören:

Ciprofloxacin: Ein Fluorchinolon-Antibiotikum, das ebenfalls die DNA-Gyrase hemmt, sich aber in seiner chemischen Struktur unterscheidet.

Sparfloxacin: Ein weiteres Fluorchinolon mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Clinafloxacin: Ein Fluorchinolon mit starker Wirksamkeit gegen grampositive Bakterien.

This compound ist einzigartig in seiner höheren Wirksamkeit gegen bestimmte Bakterienstämme, einschließlich derer, die gegen andere Antibiotika wie Ciprofloxacin und Vancomycin resistent sind .

Eigenschaften

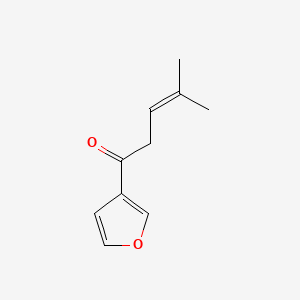

IUPAC Name |

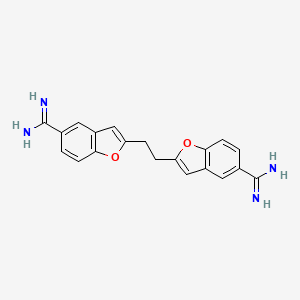

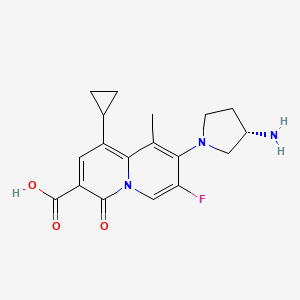

8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3/c1-9-15-12(10-2-3-10)6-13(18(24)25)17(23)22(15)8-14(19)16(9)21-5-4-11(20)7-21/h6,8,10-11H,2-5,7,20H2,1H3,(H,24,25)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUKUAHPMHVZJL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CCC(C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC[C@@H](C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167476 | |

| Record name | 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162829-90-5 | |

| Record name | 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162829905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the spectrum of activity of ABT-719?

A2: this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. [, ] It shows significant efficacy against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and ciprofloxacin-resistant organisms. [, ]

Q2: How does the efficacy of this compound compare to that of existing antibiotics, particularly fluoroquinolones?

A3: In preclinical studies, this compound demonstrated superior efficacy compared to ciprofloxacin against various infections. For instance, it was 4- to 10-fold more effective against Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes infections in mice. [] this compound also showed greater potency against quinolone-sensitive S. aureus, Enterococcus faecalis, and Enterococcus faecium in immunosuppressed mice. [] It exhibited comparable effectiveness to ciprofloxacin in treating infections caused by Pseudomonas aeruginosa and Escherichia coli. []

Q3: Are there any studies investigating the efficacy of this compound against intracellular infections?

A4: Yes, research indicates that this compound is highly effective against intracellular bacterial infections. Studies showed that it outperformed ciprofloxacin, demonstrating at least three-fold lower 50% effective doses (ED50s) in treating intracellular infections caused by Salmonella typhimurium and Listeria monocytogenes. []

Q4: What is the significance of the structural modifications at the C-8 position of 4H-4-oxoquinolizine derivatives, such as this compound?

A5: Structural modifications at the C-8 position of 4H-4-oxoquinolizines significantly influence their antibacterial activity, physicochemical properties, and pharmacokinetic profiles. [] These alterations can enhance activity against Gram-positive bacteria, including ciprofloxacin- and methicillin-resistant S. aureus. [] Furthermore, specific C-8 modifications can lead to improved in vivo efficacy compared to this compound. For example, the cis-3-amino-4-methylpiperidine analogue (3ss) demonstrated superior efficacy against S. aureus, S. pneumoniae, and E. coli in a mouse protection test, exhibiting lower oral ED50 values than this compound. []

Q5: What are the implications of the "conformation switch model" concerning the interaction of this compound with resistant DNA gyrase and topoisomerase IV?

A6: The "conformation switch model" suggests that this compound, unlike some other quinolones, might possess a unique ability to interact with mutated binding sites on DNA gyrase and topoisomerase IV. [] This characteristic could contribute to its effectiveness against resistant strains where mutations alter the enzyme's structure. []

Q6: Has this compound been evaluated in clinical trials, and if so, what were the findings?

A7: Yes, this compound has been investigated in a Phase 2b clinical trial (NCT01777165) for preventing acute kidney injury in patients undergoing high-risk cardiac surgery. [] Unfortunately, the trial did not meet its primary endpoint of reducing acute kidney injury incidence as defined by Acute Kidney Injury Network (AKIN) criteria. []

Q7: What is the current status of this compound development?

A8: While this compound showed early promise as a potential antibacterial agent, its development seems to have been halted. Although it demonstrated efficacy in preclinical studies, the unsuccessful Phase 2b trial suggests further research and development are needed to fully understand its potential and address limitations. []

Q8: What are the potential advantages of this compound over existing antibiotics?

A9: this compound's potential advantages stem from its broad-spectrum activity, particularly its effectiveness against resistant bacteria, including MRSA and quinolone-resistant strains. [, , ] This characteristic makes it a promising candidate for combating the growing problem of antibiotic resistance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.